Trifluoroethylene
Overview
Description
Synthesis Analysis
Trifluoroethylene and its derivatives are synthesized through various chemical pathways, including palladium-catalyzed cycloaddition reactions, where the trifluoromethyl group acts as a unique σ-electron-withdrawing group to activate the olefin towards the cycloaddition, leading to compounds of interest for various industries (Trost & Debien, 2015). Additionally, the synthesis of trifluoroethyl-containing compounds from isothiocyanates using bromine trifluoride demonstrates the versatility in introducing trifluoromethyl groups into a range of chemical structures (Hagooly et al., 2009).
Molecular Structure Analysis
The molecular structure of trifluoroethylene derivatives, such as trifluoroethylene sultone, has been characterized, revealing a planar four-membered ring structure with specific bond lengths and angles, contributing to its reactivity and properties (Braden et al., 1995). This detailed structural information is crucial for understanding the reactivity and potential applications of trifluoroethylene derivatives.
Chemical Reactions and Properties
Trifluoroethylene undergoes various chemical reactions, including radical anions formation with electron-deficient perylene and naphthalene imides and diimides, where trifluoromethylation significantly influences their electronic properties (Roznyatovskiy et al., 2014). Such reactions highlight the role of trifluoroethylene in modifying electronic structures for potential applications in electronic devices.
Physical Properties Analysis
The introduction of trifluoroethyl groups into polymers significantly affects their physical properties, including solubility, thermal stability, and optical properties. Core-perfluoroalkylated perylene diimides and naphthalene diimides, for instance, demonstrate strong electron-accepting abilities and solubility in common organic solvents, making them suitable for use in semiconductors and fluorescent dyes (Yuan et al., 2010).
Chemical Properties Analysis
The chemical properties of trifluoroethylene derivatives are influenced by the trifluoromethyl group, which imparts unique reactivity patterns. For example, trifluoroacetaldehyde N-tosylhydrazone serves as a precursor for trifluorodiazoethane, demonstrating the trifluoromethyl group's role in facilitating reactions that yield trifluoroethyl-containing compounds (Ostrovskii et al., 2019).
Scientific Research Applications
Utilization in Sustainable Chemistry :
- Musio, Gala, and Ley (2018) developed a strategy to convert trifluoromethane, a byproduct of polytetrafluoroethylene manufacture, into valuable fluorinated compounds using a flow reactor setup. This process emphasizes the importance of trifluoroethylene in sustainable and environmentally friendly chemical production (Musio, Gala, & Ley, 2018).
Application in Refrigeration :
- Otsuka, Ueno, Okamoto, Ippommatsu, and Dobashi (2018) investigated the use of trifluoroethylene (HFO-1123) mixtures as next-generation refrigerants due to their lower global warming potential. Their research focused on the explosive disproportionation properties of these mixtures, which is crucial for safe refrigerant use (Otsuka et al., 2018).
In Organic Thin Film Transistors :
- Wu, Shao, Burlingame, Chen, Lin, Xiao, and Zhang (2013) utilized Poly(vinylidenefluoride-trifluoroethylene-chlorofluoroethylene) as a gate insulator in organic thin-film transistors, demonstrating its effectiveness in electronic applications due to its high dielectric constant (Wu et al., 2013).
Photodissociation Dynamics :
- Lin, Hsu, Hwang, Lee, and Yang (1998) studied the photodissociation of trifluoroethylene at 157 nm, identifying multiple dissociation channels. This research is significant for understanding the chemical behavior of trifluoroethylene under specific conditions (Lin et al., 1998).
In Copolymer Studies :
- Yagi, Tatemoto, and Sako (1980) explored the dielectric properties and transition behavior of trifluoroethylene-vinylidene fluoride copolymers. Their findings contribute to the knowledge of polymer science, particularly in the context of materials with unique electrical properties (Yagi, Tatemoto, & Sako, 1980).
Energy Harvesting Applications :
- Kim, Lee, Ryu, Lee, Khan, Kim, Kwak, and Kim (2017) demonstrated that Poly(vinylidenefluoride‐co‐trifluoroethylene) is promising for energy harvesting in flexible and wearable applications. They showed that solvent choice significantly affects the polymer's properties for energy harvesting (Kim et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,2-trifluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3/c3-1-2(4)5/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLGWKEZAPEFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-67-4 | |
Record name | Trifluoroethylene polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24980-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4059887 | |
Record name | 1,1,2-Trifluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless gas; [MSDSonline] | |
Record name | Ethene, 1,1,2-trifluoro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trifluoroethene | |
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Boiling Point |
-51 °C | |
Record name | Trifluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in ethanol; soluble in ether | |
Record name | Trifluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.26 g/cu cm at -70 °C | |
Record name | Trifluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Trifluoroethylene | |
Color/Form |
Colorless gas | |
CAS RN |
359-11-5 | |
Record name | Trifluoroethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,2-Trifluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.025 | |
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Record name | TRIFLUOROETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2866M3Z1A | |
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Record name | Trifluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6260 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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